Product packaging for Clofazimine hydrogen-sulfate(Cat. No.:CAS No. 190319-58-5)

Clofazimine hydrogen-sulfate

Cat. No.: B1248259
CAS No.: 190319-58-5
M. Wt: 535 g/mol
InChI Key: YRJSPGQHSGHYAX-UHFFFAOYSA-N
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Description

Historical Context of Clofazimine (B1669197) Discovery and Early Research Trajectories

The story of clofazimine, initially designated as B663, began in 1954 at Trinity College, Dublin, where a team of scientists led by Vincent Barry first synthesized it. acs.orgwikipedia.org The initial goal was to develop a new anti-tuberculosis agent. acs.orgmdpi.com However, early studies in primates and humans showed it to be less effective for this purpose than desired. mdpi.comfrontiersin.org

A pivotal turn in its research trajectory occurred in 1959 when researcher Y. T. Chang discovered its efficacy against Mycobacterium leprae, the causative agent of leprosy. acs.orgwikipedia.org This discovery shifted the research focus, and following clinical trials in the 1960s, it was launched as a treatment for leprosy in 1969. wikipedia.orgacs.org Early research also noted its anti-inflammatory properties. up.ac.zapediatriconcall.com

Initial investigations into its mechanism of action were varied. Some of the early proposed mechanisms included:

Intercalation with bacterial DNA: It was suggested that clofazimine binds to the guanine (B1146940) bases of bacterial DNA, disrupting its template function and inhibiting bacterial proliferation. wikipedia.orgnih.gov

Increased phospholipase A2 activity: Another hypothesis was that it increases the activity of bacterial phospholipase A2, leading to the accumulation of toxic lysophospholipids. wikipedia.orgnih.gov

Despite being overshadowed by other newly discovered tuberculosis drugs at the time, such as pyrazinamide (B1679903) and ethambutol, its unique properties ensured its continued, albeit initially narrow, clinical use. mdpi.com

Academic Significance of Clofazimine within Contemporary Chemical Biology

Clofazimine's significance in modern chemical biology extends far beyond its historical use. Its complex mode of action, which is still not fully elucidated, makes it a valuable tool for studying various biological processes. drugbank.comfrontiersin.org

Membrane-Directed Activity: A primary area of contemporary research focuses on its membrane-directed activity. drugbank.com It is understood that clofazimine, due to its high lipophilicity, deposits in fatty tissues and the reticuloendothelial system. drugbank.com It is thought to exert its antimicrobial effects by disrupting the bacterial outer membrane. drugbank.com

Generation of Reactive Oxygen Species (ROS): A key aspect of its proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818). drugbank.comoup.com This is thought to occur via redox cycling. drugbank.com However, the precise role and contribution of ROS to its bactericidal effects remain a subject of debate and active investigation. sciencenews.org

Ion Transporter Inhibition: There is growing evidence that clofazimine may also interfere with bacterial ion transporters, including potassium transporters. drugbank.comup.ac.za This represents a significant area of research for understanding its broad-spectrum activities.

Anti-Inflammatory and Immunosuppressive Effects: Clofazimine exhibits notable anti-inflammatory and immunosuppressive properties. up.ac.zawikipedia.org Research has shown that it can inhibit T-lymphocyte activation and proliferation. drugbank.com A specific mechanism identified is the blocking of the Kv1.3 potassium channel in human T cells, which is crucial for their activation. wikipedia.org This has opened up avenues for investigating its potential in autoimmune diseases. up.ac.zawikipedia.org

Drug Repurposing: Clofazimine is a prime example of drug repurposing. nih.gov Initially for tuberculosis and then leprosy, it is now being investigated for multidrug-resistant tuberculosis (MDR-TB) and even as an anticancer agent. nih.govfrontiersin.org Its activity against the oncogenic Wnt signaling pathway has emerged as a promising area of cancer research. nih.gov

Current Research Imperatives and Unresolved Questions Regarding Clofazimine's Fundamental Actions

Despite decades of research, several fundamental questions about clofazimine's actions remain unanswered, driving current research imperatives.

Elucidating the Definitive Mechanism of Action: While several mechanisms have been proposed, a definitive and universally accepted model of how clofazimine exerts its multifaceted effects is still lacking. drugbank.comfrontiersin.org The relative contributions of DNA binding, ROS generation, membrane disruption, and ion transporter inhibition are yet to be fully understood. drugbank.comwikipedia.orgnih.govoup.com

The Role of Reactive Oxygen Species: The "ROS model" of antibiotic killing, which suggests that bactericidal antibiotics induce a common downstream pathway involving the generation of toxic reactive oxygen species, is a topic of significant debate. sciencenews.org While some studies support the role of ROS in clofazimine's activity, others present conflicting data, indicating that this area requires further rigorous investigation. sciencenews.org

Interaction with Mycobacterial Iron Homeostasis: Recent research suggests a complex interplay between clofazimine and mycobacterial iron metabolism. frontiersin.org Studies have shown that exposure to clofazimine induces genes involved in mycobactin (B74219) synthesis and transport, which are typically associated with low iron conditions. frontiersin.org Understanding how mycobactin utilization influences clofazimine's efficacy is a key unresolved question. frontiersin.org

Mechanisms of Resistance: The genetic basis of clofazimine resistance is not fully understood. frontiersin.orgfrontiersin.org While mutations in certain genes have been identified in resistant strains, a comprehensive picture of the resistance mechanisms is needed to ensure its long-term effectiveness. frontiersin.org

Structure-Activity Relationship: Further investigation into the structure-activity relationship of clofazimine and its analogues is crucial. tandfonline.com Understanding how modifications to its chemical structure affect its biological and chemical properties can lead to the development of more potent and specific therapeutic agents. tandfonline.com

Unraveling Pathogenesis in Different Diseases: While clofazimine has shown efficacy in various granulomatous and inflammatory conditions, there are still unanswered questions about the pathogenesis of these diseases and the specific drivers of inflammation that clofazimine targets in different patient subgroups. researchgate.net

Research AreaKey Unresolved Questions
Mechanism of Action What is the primary mode of bactericidal action? What is the interplay between DNA binding, ROS generation, and membrane disruption? drugbank.comwikipedia.orgnih.govoup.com
Reactive Oxygen Species To what extent do reactive oxygen species contribute to the lethal effects of clofazimine? sciencenews.org
Iron Homeostasis How does the interaction with mycobactin and iron metabolism affect clofazimine's activity? frontiersin.org
Drug Resistance What are the complete genetic and molecular mechanisms underlying clofazimine resistance? frontiersin.orgfrontiersin.org
Structure-Activity How can the chemical structure of clofazimine be modified to enhance its therapeutic properties? tandfonline.com
Disease Pathogenesis What are the specific inflammatory pathways that clofazimine modulates in various diseases? researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23ClN4O4S B1248259 Clofazimine hydrogen-sulfate CAS No. 190319-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190319-58-5

Molecular Formula

C27H23ClN4O4S

Molecular Weight

535 g/mol

IUPAC Name

[4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenyl] hydrogen sulfate

InChI

InChI=1S/C27H23ClN4O4S/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(14-10-19)36-37(33,34)35)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30H,1-2H3,(H,33,34,35)

InChI Key

YRJSPGQHSGHYAX-UHFFFAOYSA-N

SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Clofazimine

Established Synthetic Pathways for Clofazimine (B1669197) Core Structure

The synthesis of clofazimine is a multi-step process that begins with the construction of key precursors, followed by the formation of the central phenazine (B1670421) ring system.

The established synthesis of clofazimine typically starts from readily available materials such as p-chloroaniline and a substituted nitrobenzene. A common pathway involves the condensation reaction between o-fluoronitrobenzene and p-chloroaniline, using an organic base as a catalyst, to yield the intermediate N-(4-chlorophenyl)-2-nitro-1-aniline. google.comgoogle.com This condensation is a critical step in forming the initial C-N bond that links the two aromatic rings.

Following the condensation, the nitro group of N-(4-chlorophenyl)-2-nitro-1-aniline is reduced to an amine. This reduction is often achieved through catalytic hydrogenation, for instance, using metallic nickel as the catalyst in an organic solvent, to produce the key diamine intermediate, N-(4-chlorophenyl)-1,2-phenylenediamine. google.com This intermediate contains the necessary aniline (B41778) moieties that will undergo cyclization to form the phenazine core. An alternative approach involves starting with p-chloroaniline and 1-fluoro-2-nitrobenzene (B31998) to arrive at the same diamine intermediate. acs.org

The formation of the characteristic tricyclic phenazine core is the defining step in clofazimine synthesis. Starting with the N-(4-chlorophenyl)-1,2-phenylenediamine intermediate, an oxidative cyclization is induced. One reported method involves treating the diamine intermediate with reagents such as ferric chloride in the presence of hydrochloric acid and acetic acid. acs.org This process facilitates the intramolecular condensation and subsequent oxidation to form the aromatic phenazine ring system, typically yielding the phenazine core as a hydrochloride salt. acs.org

Other general strategies for forming the phenazine nucleus include a sodium borohydride-mediated reductive cyclization or a reaction promoted by N,O-Bis(trimethylsilyl)acetamide (BSA) on N-aryl-2-nitrosoaniline intermediates. mdpi.com The classical biosynthetic pathway for natural phenazines begins with chorismic acid, which undergoes several enzymatic transformations to form precursors that eventually condense to create the core structure. mdpi.commdpi.com

Precursor Synthesis and Intermediate Reactions

Approaches for Clofazimine Salt Formation, Including Hydrogen-Sulfate

Clofazimine is a weakly basic drug, allowing it to form various salts with different acids. The formation of these salts can alter the physicochemical properties of the compound.

A straightforward method for preparing a range of clofazimine salts, including clofazimine hydrogen-sulfate, involves reacting a solution of clofazimine free base with the corresponding acid or an ammonium (B1175870) salt of that acid. scienceopen.com For instance, different clofazimine salt crystals can be synthesized by adding a 1 M solution of an ammonium salt (e.g., ammonium sulfate (B86663) for the hydrogen-sulfate salt) in water to a 2 mM solution of clofazimine in methanol (B129727). scienceopen.com Another approach involves reacting the clofazimine free base directly with an acid, such as 1 M HCl, to precipitate the corresponding salt. scienceopen.com Additionally, amorphous salts have been produced using a simple slurry method with acidic polymers like poly(acrylic acid) under mild conditions. acs.orgnih.govnih.gov

Different salt forms of clofazimine can be identified and distinguished using various analytical techniques that provide a "chemical fingerprint." Raman spectroscopy is a particularly powerful tool for this purpose. nih.gov Different clofazimine salts exhibit unique Raman spectra. For example, a comparison of clofazimine hydrochloride, hydrobromide, hydrogen-sulfate, and nitrate (B79036) salts revealed that while the hydrochloride salt has a signature peak at 1400 cm⁻¹, the hydrobromide, hydrogen-sulfate, and nitrate salts show a small shift in the wavelength of their most prominent spectral peaks. scienceopen.comresearchgate.net Other salts may display completely different spectra. scienceopen.com

Other methods used to confirm salt formation include:

Visible Spectroscopy : Changes in the visible spectrum can indicate the protonation of the clofazimine molecule upon salt formation. acs.orgnih.gov

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) are used to observe changes in the glass transition temperature (Tg). The formation of a salt with a polymer, for example, leads to a significant elevation in Tg compared to the individual components. nih.govnih.gov

Powder X-ray Diffraction (PXRD) : This technique is used to analyze the crystalline structure of the salt or to confirm its amorphous nature. acs.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR can confirm the protonated state of the drug in its salt form. researchgate.net

Table 1: Spectroscopic and Analytical Characterization of Clofazimine Salt Forms
TechniqueObservationPurposeReference
Raman SpectroscopyUnique spectral peaks and shifts for different counterions (e.g., signature peak for CFZ-HCl at 1400 cm⁻¹; small shifts for hydrogen-sulfate).Chemical fingerprinting and identification of specific salt form. scienceopen.comnih.govresearchgate.net
Visible SpectroscopyShift in absorption wavelength upon protonation.Confirmation of salt formation. acs.orgnih.gov
Differential Scanning Calorimetry (DSC)Elevation of glass transition temperature (Tg) compared to free base.Confirmation of amorphous salt formation and thermal properties. nih.govnih.gov
Powder X-ray Diffraction (PXRD)Characteristic diffraction patterns for crystalline salts; absence of peaks for amorphous forms.Determination of crystallinity and polymorphic form. acs.orgresearchgate.net
¹H-NMR SpectroscopyChemical shifts indicating protonation of the clofazimine molecule.Confirmation of salt structure. researchgate.net

The physical stability of clofazimine, particularly in its amorphous salt forms, is influenced by several key factors.

Molecular Mobility : Salt formation, especially with polymers, significantly increases the glass transition temperature (Tg) of the material. acs.orgnih.gov A higher Tg corresponds to reduced molecular mobility, which kinetically hinders the molecular rearrangement required for crystal formation. acs.orgsemanticscholar.org

Environmental Conditions : High temperature and humidity are stressful conditions that can promote crystallization. However, amorphous clofazimine salts, such as the one formed with poly(acrylic acid), have shown remarkable stability, remaining amorphous for at least 180 days at 40°C and 75% relative humidity. acs.orgnih.govresearchgate.net

pH and Counterions : The stability of salt forms can be dependent on the pH of the environment. For example, at low pH and in the presence of high chloride concentrations, there is a strong tendency for clofazimine to crystallize from solution as the insoluble hydrochloride salt. researchgate.net

Characterization of Salt Forms (e.g., Spectroscopic Fingerprinting)[2],

Novel Synthetic Strategies for Clofazimine and Analogs

Research continues into developing more efficient synthetic routes for clofazimine and creating analogs with improved properties.

One innovative approach is the development of a semi-continuous flow-mediated synthesis of clofazimine. acs.org This method uses readily available starting materials and offers significant advantages over traditional batch processes, including reduced reaction times (from 64 hours to a nominal residence time), improved yields, and higher purity. acs.org

Another major area of research is the synthesis of clofazimine analogs to enhance specific properties like water solubility and biological potency, or to reduce side effects. oup.comfrontiersin.org For example, extensive structure-activity relationship studies have led to the development of a new lead compound with a C-3 aminopyridinyl riminophenazine core. unil.ch This analog demonstrated a 7-fold improvement in potency against certain targets compared to clofazimine and possessed outstanding water solubility, a significant improvement over the essentially insoluble parent drug. unil.ch Other synthetic modifications have included substituting the chlorophenyl groups or the isopropyl R-imino group on the phenazine core to probe how these chemical changes affect the molecule's behavior. researchgate.net

Table 2: Comparison of Clofazimine and a Novel Water-Soluble Analog
CompoundKey Structural FeatureWater SolubilityRelative PotencyReference
ClofazimineStandard riminophenazine coreEssentially insolubleBaseline unil.ch
MU17C-3 aminopyridinyl riminophenazine coreExceeds 0.1 M~7-fold improved unil.ch

Green Chemistry Principles in Clofazimine Synthesis

The synthesis of clofazimine, a crucial antimycobacterial agent, has traditionally involved methods with considerable environmental impact. However, recent research has focused on aligning its production with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com Key areas of improvement include the use of safer solvents, development of solvent-free reaction conditions, and the application of catalysis to enhance reaction efficiency and reduce waste. mdpi.comicm.edu.pl

One notable advancement is the development of greener methods for the reduction of key intermediates. For instance, the reduction of N-(4-chlorophenyl)-2-nitroaniline, a precursor to clofazimine, has been achieved using thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This method is advantageous as it produces environmentally benign urea (B33335) as a by-product, which is easily separable from the desired product. researchgate.net Furthermore, the use of water as a solvent in certain synthetic steps has been explored, which significantly reduces the reliance on toxic organic solvents. icm.edu.pl These approaches not only make the synthesis more environmentally friendly but can also lead to higher yields and simplified purification processes. icm.edu.pl

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in the synthesis of active pharmaceutical ingredients (APIs), including clofazimine, offering significant advantages over traditional batch processing. acs.orgscielo.brrsc.org This technology facilitates improved heat and mass transfer, leading to better reaction control, increased safety, and often higher yields and purity. researchgate.netacs.org A key benefit of flow chemistry is the potential for process intensification, where multi-step syntheses can be "telescoped" into a continuous sequence, minimizing manual handling and the isolation of intermediates. acs.orgscielo.br

The application of flow chemistry in clofazimine synthesis aligns with green chemistry principles by reducing solvent usage and waste generation. researchgate.net The enclosed nature of flow reactors also allows for the safe handling of hazardous reagents and intermediates. researchgate.net The scale-up of continuous flow processes can be achieved by either increasing the reactor size or by "numbering-up," where multiple reactors are run in parallel. scielo.br

Design and Synthesis of Clofazimine Derivatives and Structural Analogs

The clinical utility of clofazimine can be limited by factors such as its high lipophilicity, which contributes to side effects like skin pigmentation. nih.govmdpi.com This has spurred extensive research into the design and synthesis of clofazimine derivatives and structural analogs with improved physicochemical and pharmacokinetic properties while maintaining or enhancing its therapeutic activity. nih.govmdpi.comresearchgate.net

Rational Design Principles for Modulating Molecular Interactions

The rational design of new clofazimine analogs is guided by an understanding of its structure-activity relationships (SAR) and its molecular interactions with biological targets. nih.govnih.gov Modifications to the clofazimine scaffold are aimed at modulating these interactions to achieve desired properties. For instance, reducing the lipophilicity (logP value) is a key objective to minimize tissue accumulation and associated side effects. mdpi.commdpi.com

One successful strategy involves the introduction of more polar or ionizable groups into the molecule. mdpi.comresearchgate.net Replacing the phenyl group at the N-5 position with alkyl diamines has been shown to lower logP values. mdpi.com Similarly, substituting the phenyl groups at the C2 and N5 positions with pyridyl groups has yielded analogs with improved physicochemical properties. nih.govmdpi.com Molecular docking and SAR modeling studies have been instrumental in identifying favorable binding sites and predicting the activity of new derivatives. nih.gov For example, such studies have supported the proposed binding site of clofazimine on the S2 segment of the SARS-CoV-2 spike protein. nih.gov

Synthetic Routes to Modified Riminophenazine Scaffolds

The synthesis of modified riminophenazine scaffolds typically involves multi-step sequences that allow for the introduction of diverse substituents at various positions of the phenazine core. mdpi.comnih.govuj.ac.za Common strategies involve the condensation of substituted anilines with dinitrobenzene derivatives, followed by reduction and oxidative cyclization to form the phenazine ring system. uj.ac.za

One general synthetic route begins with the nucleophilic substitution of a starting aniline with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). nih.gov The resulting intermediate can then undergo another nucleophilic substitution with various amines to introduce diversity. nih.gov Subsequent reduction of the nitro groups, often using a catalyst like palladium on carbon (Pd/C) with hydrogen gas or hydrazine, leads to a diamine intermediate which then cyclizes to form the phenazine core. mdpi.comnih.gov The final step often involves the introduction of an imino side chain. mdpi.com Researchers have explored various reaction conditions and reagents to optimize these synthetic pathways, including the use of different bases, solvents, and catalysts to improve yields and facilitate purification. mdpi.comuj.ac.za

Structure-Activity Relationship (SAR) Investigations at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of clofazimine and its analogs influence their biological activity. nih.govnih.gov These investigations involve systematically modifying different parts of the molecule and evaluating the impact on efficacy against various targets. nih.govmdpi.com

Key findings from SAR studies on riminophenazines include:

The Phenazine Core: The central tricyclic phenazine system is generally considered essential for activity. nih.govmdpi.com

Substituents at C2 and N5: The pendant aromatic rings at the C2 and N5 positions are important for anti-tuberculosis activity. nih.govmdpi.com However, these phenyl groups can be replaced by other aromatic systems, such as pyridyl groups, to improve properties like solubility and reduce lipophilicity without compromising activity. nih.govmdpi.comnih.gov Specifically, replacement of the phenyl group at the C2 position with a pyridyl group has led to a promising series of compounds with enhanced potency. nih.govmdpi.com

The Imino Group at C3: Modifications to the alkylimino group at the C3 position have also been explored. mdpi.comresearchgate.net The nature of the substituent on the imino nitrogen can influence the compound's properties and activity. mdpi.comnih.gov

Substituents on the Pendant Phenyl Rings: The substituents on the two pendant phenyl rings can be varied to fine-tune the molecule's properties. mdpi.com

These SAR studies have demonstrated that all five aromatic rings of the clofazimine structure contribute to its potent antimycobacterial activity. mdpi.com The insights gained from these investigations guide the rational design of new derivatives with improved therapeutic profiles. nih.govresearchgate.net

Compound/AnalogModificationKey FindingReference
C2 Pyridylamino SeriesPhenyl group at C2 replaced by a pyridyl groupImproved physicochemical properties, enhanced anti-tuberculosis potency, and reduced pigmentation potential. nih.govmdpi.com
N5-Alkyl Diamine AnalogsPhenyl group at N5 replaced by alkyl diaminesLowered LogP values, reducing lipophilicity. mdpi.com
Compound 15f4-methoxy-2-pyridyl at the N5-positionShowed superior or comparable antiviral activities to clofazimine against rabies virus and pseudo-typed SARS-CoV-2. nih.gov
MU17C3-aminopyridinyl substituent and a flexible alkyl chain with a dimethyl amineHighly water-soluble with improved potency against Wnt signaling in cancer cells. researchgate.net

Molecular and Cellular Mechanisms of Action of Clofazimine

Interaction with Biological Macromolecules

The precise mechanisms through which clofazimine (B1669197) exerts its therapeutic effects are multifaceted, involving interactions with several key biological macromolecules. These interactions disrupt essential cellular processes in target organisms.

Nucleic Acid Binding and Intercalation Studies

Clofazimine has been shown to form stable complexes with DNA. nih.gov Spectrophotometric studies have revealed that this interaction causes a red shift in the absorption spectrum of the drug, a phenomenon considered specific to its binding with nucleic acid polymers. nih.gov The extent of this interaction is influenced by the G+C content of the DNA, with a more significant red shift observed with mycobacterial DNA, which has a higher G+C content compared to human DNA. nih.govilsl.br

Research indicates that the guanine (B1146940) base is a primary site for clofazimine binding to DNA. nih.govilsl.br The drug interacts with the synthetic single-stranded polynucleotide, poly G, while showing minimal interaction with poly A, poly C, or poly U. nih.govilsl.br It is proposed that clofazimine binds along the minor groove of the DNA at guanine-rich sequences, which would consequently inhibit the DNA's template function. nih.govilsl.br Evidence does not support an intercalative binding mechanism, where the drug would insert itself between the base pairs of the DNA helix. nih.govilsl.br The non-planar structure of the clofazimine molecule, with its chlorophenyl and chloroanilino substituents out of the plane of the central phenazine (B1670421) ring, sterically hinders intercalation. ilsl.br

Protein Interaction and Enzyme Modulation

Clofazimine's activity also stems from its interactions with various proteins and its ability to modulate enzyme activity. These interactions can disrupt critical metabolic and regulatory pathways.

A key target of clofazimine in Mycobacterium tuberculosis is the type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory chain. asm.orgoup.com Clofazimine acts as a prodrug that is reduced by NDH-2. asm.orgnih.gov This reduction is followed by a nonenzymatic reoxidation of the reduced clofazimine by molecular oxygen, a process that generates reactive oxygen species (ROS). asm.orgnih.gov This redox cycling leads to the continuous production of bactericidal ROS, which are believed to be a primary cause of cell death. nih.gov

Clofazimine is thought to compete with menaquinone (MK-4), a vital cofactor in the mycobacterial electron transport chain, for reduction by NDH-2. asm.org Studies have shown that supplementation with MK-4 can block the bactericidal activity of clofazimine, supporting the competitive nature of this interaction. asm.org While both NDH and a second type II NADH dehydrogenase, NdhA, are present in M. tuberculosis, evidence suggests that Ndh, and not NdhA, is primarily involved in the activation of clofazimine. pnas.org

Recent research has identified the mycobacterial integration host factor (mIHF) as another target of clofazimine. researchgate.netresearchgate.net mIHF, encoded by the Rv1388 gene, is an essential nucleoid-associated protein in mycobacteria that plays a critical role in DNA protection, chromosome organization, and the regulation of global gene expression. researchgate.netwiley.com It is one of the most abundant proteins in mycobacteria. wiley.com Clofazimine has been shown to bind to mIHF, thereby inhibiting its ability to bind to DNA and interfering with mycobacterial gene expression. researchgate.net This unique mode of action distinguishes clofazimine from other antibiotics. researchgate.net

Clofazimine has been observed to modulate the activity of lysosomal enzymes within macrophages. nih.gov In vitro studies using cultured mouse peritoneal and calf alveolar macrophages have demonstrated that clofazimine can induce an increase in the activity of several lysosomal enzymes, including glucuronidase, cathepsins, and leucyl aminopeptidase. nih.gov This effect suggests that clofazimine may enhance the de novo synthesis of these enzymes. nih.gov Further in vivo studies in mice have shown that oral administration of clofazimine leads to an increase in the activity of N-acetyl-β-D-glucosaminidase, a lysosomal enzyme marker, in peritoneal macrophages. ilsl.br This upregulation of lysosomal enzyme activity is hypothesized to contribute to the beneficial effects of clofazimine in leprosy by enhancing the function of the macrophage lysosomal apparatus. ilsl.br

Clofazimine has been identified as an inhibitor of cytochrome P450 (CYP) enzymes in vitro. nih.govnovartis.com This interaction has the potential to cause drug-drug interactions when clofazimine is co-administered with drugs that are substrates of these enzymes. nih.govnovartis.com Modeling studies have been conducted to predict the clinical significance of these interactions.

Static modeling predicted that clofazimine is a moderate-to-strong inhibitor of CYP3A4/5 and a weak inhibitor of CYP2C8 and CYP2D6. nih.govnovartis.com Physiologically based pharmacokinetic (PBPK) modeling also predicted a significant increase in the exposure of CYP3A4/5 substrates when co-administered with clofazimine. nih.govnovartis.com For instance, the area under the curve (AUC) for midazolam (a CYP3A4/5 probe substrate) was predicted to increase by approximately 2.7-fold. nih.gov Weaker interactions were predicted for substrates of CYP2C8 (repaglinide) and CYP2D6 (desipramine). nih.govnovartis.com These findings suggest that co-administration of clofazimine with CYP3A4/5 substrate drugs could lead to a 2- to 6-fold increase in their AUC. nih.govnovartis.com While some in vivo studies have not found significant pharmacokinetic interactions with certain drugs like isoniazid (B1672263) and linezolid, the potential for interactions with CYP3A4/5 substrates remains a consideration. asm.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Recent research has identified clofazimine as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and cellular differentiation. nih.govnih.govbiorxiv.org This interaction represents a significant mechanism of action, particularly in the context of its anti-inflammatory and potential anti-cancer effects. nih.govnih.govhaematologica.org

Studies have demonstrated that clofazimine physically binds to PPARγ. nih.govnih.gov This binding modulates the receptor's activity in two key ways. Firstly, it influences its transcriptional activity, suppressing the expression of genes like STAT5 and BCL-2, which are involved in cell survival and proliferation. nih.govhaematologica.org Secondly, it enhances PPARγ's E3 ubiquitin ligase activity, leading to the proteasomal degradation of the p65 subunit of nuclear factor kappa B (NF-κB), a key pro-inflammatory transcription factor. nih.govnih.govhaematologica.org

The downstream effects of clofazimine-mediated PPARγ activation are significant. The degradation of NF-κB p65 leads to the transcriptional downregulation of the cellular myeloblastoma oncoprotein (MYB). nih.govhaematologica.org This, in turn, suppresses the expression of peroxiredoxin 1 (PRDX1), an antioxidant enzyme. nih.govhaematologica.org The reduction in PRDX1 contributes to an increase in reactive oxygen species (ROS), ultimately inducing apoptosis (programmed cell death) and cellular differentiation. nih.govnih.govhaematologica.org

Furthermore, the suppression of STAT5 expression by clofazimine leads to the downregulation of stem cell maintenance factors such as hypoxia-inducible factor-1α (HIF-1α), HIF-2α, and Cbp/P300 interacting transactivator with Glu/Asp-rich carboxy-terminal domain 2 (CITED2). haematologica.orgresearchgate.net In the context of chronic myeloid leukemia (CML), clofazimine has been shown to be a more potent PPARγ agonist than other known ligands like rosiglitazone, troglitazone, and pioglitazone, demonstrating a superior ability to induce apoptosis in CML cells, including those resistant to conventional therapies. haematologica.org

Computational analyses and biochemical assays have confirmed that clofazimine acts as a PPARγ agonist, stimulating mitochondrial biogenesis and rescuing mitochondrial dysfunction. biorxiv.orgresearchgate.netnih.gov This has led to investigations into its potential for repurposing in the treatment of polyQ diseases, which are characterized by mitochondrial dysfunction. biorxiv.orgresearchgate.netnih.govcsic.es

Lipid Membrane Interactions and Destabilization

A primary and well-established mechanism of clofazimine's antimicrobial action is its interaction with and destabilization of bacterial lipid membranes. drugbank.comoup.comrjpbcs.com This multifaceted process disrupts essential cellular functions, ultimately leading to bacterial cell death.

Generation of Lysophospholipids

A key aspect of clofazimine-induced membrane disruption is the generation of lysophospholipids. oup.commdpi.comwikipedia.orgresearchgate.net Clofazimine has been shown to increase the activity of bacterial phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) into lysophospholipids and fatty acids. mdpi.comwikipedia.orgniph.go.jpnih.gov These resulting lysophospholipids are detergent-like molecules that are toxic to bacteria. rjpbcs.comwikipedia.org

The accumulation of lysophospholipids has several detrimental effects on the bacterial cell. They directly destabilize the cell membrane, disrupting its integrity and function. rjpbcs.comresearchgate.net This disruption interferes with critical processes such as the uptake of essential ions like potassium (K+), which is vital for maintaining the membrane potential and for ATP production. drugbank.comoup.comrjpbcs.comresearchgate.net The combined membrane-destabilizing effects of both clofazimine and the generated lysophospholipids create a potent antimicrobial effect. drugbank.com

It is important to note that while the involvement of phospholipase A2 has been strongly implicated, studies using a mutant of Mycobacterium tuberculosis deficient in phospholipase C (PLC) genes showed that these specific enzymes are not essential for the antimicrobial activity of clofazimine. oup.comoup.com This suggests that other phospholipases, like PLA2, are the primary mediators of lysophospholipid generation in response to clofazimine. nih.gov

Membrane Permeability and Ion Transporter Modulation

Clofazimine's lipophilic and cationic amphiphilic properties enable it to readily insert into and disrupt the bacterial cell membrane, leading to increased permeability and modulation of ion transporters. patsnap.comnih.govoup.com This direct interaction with the membrane is a crucial component of its antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria, which are more susceptible to membrane-disruptive agents. oup.complos.org

The drug's presence in the membrane alters its physical properties, leading to a loss of function for various embedded ion transporters. nih.govoup.com One of the earliest and most significant effects observed is the inhibition of potassium (K+) uptake. oup.comoup.comnih.gov This interference with K+ transport disrupts the electrochemical gradient across the membrane, which is essential for numerous cellular processes, including ATP synthesis. drugbank.comresearchgate.net

Oxidative Stress Induction and Redox Cycling Mechanisms

Another significant, though debated, mechanism of clofazimine's action is the induction of oxidative stress through redox cycling. oup.commdpi.com This process involves the generation of harmful reactive oxygen species (ROS) within the bacterial cell, contributing to its demise.

Generation of Reactive Oxygen Species (ROS)

Clofazimine's chemical structure and redox potential allow it to participate in intracellular redox cycling. oup.comoup.com The proposed mechanism involves clofazimine acting as an artificial electron acceptor, intercepting electrons from the bacterial respiratory chain. mdpi.comoup.comfrontiersin.org Specifically, it is thought to compete with menaquinone, the natural substrate for the type II NADH:quinone oxidoreductase (NDH-2), a key enzyme at the start of the mycobacterial respiratory chain. oup.comoup.comresearchgate.net

By accepting electrons from NADH, clofazimine becomes reduced. oup.com This reduced form of clofazimine can then be re-oxidized by molecular oxygen (O2) in a non-enzymatic reaction. researchgate.netnih.govresearchgate.net This cycle of reduction and oxidation results in the production of superoxide (B77818) (O2−) and hydrogen peroxide (H2O2), which are highly reactive oxygen species. oup.compatsnap.comoup.compatsnap.com

Modulation of Cellular Antioxidant Systems

Clofazimine's induction of oxidative stress can also modulate cellular antioxidant systems in both the pathogen and the host. In the context of its interaction with PPARγ, clofazimine has been shown to downregulate the antioxidant enzyme peroxiredoxin 1 (PRDX1) by suppressing its upstream regulator, MYB. nih.govhaematologica.org This reduction in antioxidant capacity would theoretically enhance the damaging effects of the ROS generated through redox cycling.

In host cells, particularly in the context of cancer research, clofazimine's activation of the PPARγ pathway has been linked to the modulation of cellular stress pathways. medrxiv.org For example, it induces the expression of CHAC1, a pro-apoptotic factor, and DDIT4, both of which are related to cellular stress responses modulated by PPARγ. medrxiv.org Furthermore, clofazimine has been observed to reduce the activity of aldehyde dehydrogenase (ALDH), a marker for cancer stem cells that is also involved in mitigating ROS-induced damage. medrxiv.org This suggests that clofazimine can disrupt the antioxidant defenses of certain cell types, rendering them more susceptible to apoptosis.

The ability of antioxidants like α-tocopherol to attenuate the effects of clofazimine further points to the role of oxidative stress. oup.com However, it is noted that α-tocopherol also has membrane-stabilizing properties, which could contribute to its protective effect by counteracting clofazimine-induced membrane disruption. oup.comoup.com

Impact on Cellular Bioenergetics and Metabolic Pathways

Clofazimine exerts a significant influence on the energy metabolism of microbial and to some extent, mammalian cells. Its mechanisms are multifaceted, primarily revolving around the disruption of the electron transport chain and subsequent effects on adenosine (B11128) triphosphate (ATP) synthesis.

Some research also suggests that clofazimine's activity may be enhanced by the inhibition of other respiratory components. For instance, in Mycobacterium smegmatis, the inactivation of the cytochrome bd-type quinol oxidase, a part of a branched respiratory chain, was found to increase susceptibility to clofazimine. oup.com This suggests that cytochrome bd may play a role in neutralizing the ROS generated by clofazimine. oup.com

Key Respiratory Chain ComponentRole in MycobacteriaInteraction with Clofazimine
Type II NADH:quinone oxidoreductase (NDH-2) Primary enzyme for transferring electrons from NADH into the electron transport chain. nih.govClofazimine competes with the natural substrate, menaquinone, for electrons from NDH-2. oup.comoup.com
Menaquinone Electron carrier in the mycobacterial respiratory chain. oup.comfrontiersin.orgClofazimine acts as a competitive substrate, diverting electron flow. oup.comoup.com
Cytochrome bd-type quinol oxidase Component of a branched respiratory chain. oup.comIts inactivation increases susceptibility to clofazimine, possibly by reducing the cell's ability to neutralize clofazimine-generated ROS. oup.com

The disruption of the electron transport chain by clofazimine directly impacts the production of ATP, the primary energy currency of the cell. By acting as an electron acceptor, clofazimine reduces the flow of electrons through the respiratory chain, which in turn diminishes the proton motive force required for ATP synthase to produce ATP. mdpi.comnih.govfrontiersin.org This ultimately leads to a depletion of cellular ATP levels. oup.com

Another proposed mechanism involves clofazimine's interaction with bacterial membrane phospholipids. This interaction is thought to generate antimicrobial lysophospholipids, which can destabilize the cell membrane. nih.govdrugbank.com This membrane disruption interferes with essential processes such as potassium (K+) uptake, further contributing to the inhibition of ATP production. oup.comnih.govdrugbank.com Studies in a human lung-cancer cell line also demonstrated that clofazimine can inhibit mitochondrial function, leading to an increase in lactate (B86563) production, although cellular ATP levels were maintained, possibly through a compensatory increase in glycolysis. nih.gov

Inhibition of Respiratory Chain Components[14],[6],

Intracellular Accumulation and Localization Phenomena

A hallmark of clofazimine's pharmacology is its extensive accumulation within cells, particularly macrophages. This accumulation is a complex process involving pH-dependent mechanisms and the formation of distinct intracellular structures.

Clofazimine is a weakly basic and lipophilic molecule. nih.gov This chemical property is central to its accumulation in acidic organelles within cells, such as lysosomes, through a process known as pH-dependent ion trapping. mdpi.comnih.govnih.govmdpi.com In the acidic environment of these organelles, clofazimine becomes protonated. nih.gov This charged form of the drug is less membrane-permeable and becomes effectively trapped within the acidic compartment. nih.govmdpi.com This mechanism is believed to contribute to the high concentrations of clofazimine observed within macrophages. mdpi.comnih.gov The efficacy of clofazimine against intracellular Mycobacterium tuberculosis has been shown to be augmented by this pH-based partitioning, and neutralization of these acidic compartments can partially reverse its antibacterial effect. asm.org

Prolonged exposure to clofazimine leads to the formation of intracellular crystal-like drug inclusions, commonly referred to as CLDIs. mdpi.comnih.govplos.orgleprosy-information.org These structures are a result of the massive bioaccumulation and precipitation of the drug within cells. nih.govleprosy-information.org Research has shown that these CLDIs are not composed of pure, solid clofazimine crystals but rather have a liquid crystal-like supramolecular organization. plos.orgnih.gov They are membrane-bound, polymorphic structures with an internal multilayered organization. plos.orgsemanticscholar.org The formation of these CLDIs is a significant aspect of clofazimine's sequestration within the body. nih.gov In the spleens of treated mice, up to 91% of the total clofazimine mass can be found within these CLDIs. nih.gov Chemical analysis has revealed that the CLDIs are composed of the protonated hydrochloride salt of clofazimine (CFZ-HCl). nih.gov

Feature of CLDIsDescription
Composition Primarily clofazimine hydrochloride (CFZ-HCl) salt. nih.gov
Structure Membrane-bound, multilayered, liquid crystal-like supramolecular organization. plos.orgnih.gov
Location Found within the cytoplasm of tissue macrophages, particularly in the liver and spleen. mdpi.comnih.govnih.gov
Formation Result of massive bioaccumulation and precipitation of clofazimine due to pH-dependent ion trapping and subsequent crystallization. nih.govmdpi.com

Formation of Crystal-Like Drug Inclusions (CLDIs)[20],[22],

Modulation of Gene Expression and Signal Transduction Pathways by Clofazimine

Clofazimine exerts its effects not only through direct interaction with microbial components but also by modulating various host cellular processes, including gene expression and signal transduction pathways. These modulatory effects contribute to its therapeutic efficacy and are a subject of ongoing research for potential applications beyond its traditional use.

Interference with DNA Template Function

A primary mechanism of action for clofazimine involves its direct interaction with DNA, which subsequently interferes with the DNA's function as a template for replication and transcription. patsnap.compatsnap.com This interaction is characterized by a preferential binding to guanine bases within the DNA sequence. ilsl.brnih.gov

Research has shown that clofazimine binds to both double- and single-stranded DNA, indicating that base-pairing is not essential for the interaction. ilsl.br The binding is particularly strong with DNA that has a high guanine-cytosine (G+C) content. nih.govilsl.br This is significant because mycobacterial DNA, the primary target in leprosy treatment, has a higher G+C content compared to human DNA, which may contribute to the drug's selective activity. ilsl.brnih.gov

Spectrophotometric studies have demonstrated that clofazimine's interaction with DNA causes a red shift in its absorption spectrum, the magnitude of which is proportional to the G+C content of the DNA. ilsl.brilsl.br It is proposed that clofazimine binds along the minor groove of the DNA helix at guanine-rich sequences. nih.govilsl.br This binding is thought to involve the 2-amino group of the guanine base. ilsl.brilsl.br By occupying the minor groove, clofazimine can physically obstruct the enzymes involved in DNA replication and transcription, thereby inhibiting bacterial proliferation. ilsl.br While some sources suggest an intercalative mechanism, where the drug inserts itself between the base pairs of the DNA, other studies have found no evidence to support this, favoring the minor groove binding model. patsnap.comilsl.brnih.gov This interference with the DNA template function is a key aspect of clofazimine's bactericidal effect. patsnap.com

Interactive Data Table: Clofazimine's Interaction with DNA
Aspect of InteractionDetailed FindingPrimary ConsequenceSupporting Evidence
Binding TargetPreferentially binds to guanine bases in DNA. ilsl.brnih.govInhibition of DNA-dependent processes.Spectrophotometric analysis showing red shift with G-C rich DNA. ilsl.brilsl.br
Binding LocationBinds along the minor groove of the DNA helix. nih.govilsl.brBlockage of DNA template function. ilsl.brStudies using synthetic polynucleotides. ilsl.brnih.gov
SelectivityHigher affinity for DNA with high G+C content (e.g., mycobacterial DNA). ilsl.brnih.govSelective inhibition of microbial growth. ilsl.brComparative binding studies with DNA from different sources. nih.govilsl.br
MechanismNon-intercalative binding. ilsl.brnih.govDisruption of replication and transcription machinery access. patsnap.compatsnap.comLack of displacement of intercalating agents like methyl green. ilsl.br

Regulation of Non-Coding RNAs

Recent research has uncovered a novel aspect of clofazimine's mechanism of action: its ability to modulate the expression of non-coding RNAs (ncRNAs). medrxiv.org NcRNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are crucial regulators of gene expression and are implicated in a wide range of cellular processes, including those that go awry in diseases like cancer. nih.govnih.govfrontiersin.org

In the context of cancer, particularly lethal prostate cancer, treatment with clofazimine has been found to alter the expression of several ncRNAs associated with tumor cell proliferation, migration, and drug resistance. medrxiv.orgresearchgate.net This suggests that clofazimine's therapeutic potential may extend to oncology, mediated in part by its influence on the regulatory ncRNA landscape. medrxiv.orgresearchgate.net

While the precise mechanisms are still under investigation, the ability of clofazimine to regulate ncRNAs opens up new avenues for understanding its broad pharmacological effects. medrxiv.org The dysregulation of ncRNAs is a hallmark of many diseases, and by influencing their expression, clofazimine could potentially reprogram cellular behavior in a therapeutically beneficial manner. nih.govnih.gov For instance, some lncRNAs are known to regulate drug efflux pumps or pathways involved in DNA damage repair, and by modulating these lncRNAs, clofazimine could potentially overcome drug resistance mechanisms in cancer cells. nih.gov

Impact on Cellular Apoptosis and ER Stress Pathways (in non-clinical models)

In non-clinical models, particularly in the context of cancer research, clofazimine has been shown to induce apoptosis (programmed cell death) and modulate endoplasmic reticulum (ER) stress pathways. medrxiv.orgresearchgate.net The ER is a critical organelle for protein folding and calcium homeostasis, and its dysfunction can lead to a state of stress that can trigger apoptosis. frontiersin.orgnih.gov

Studies in various cancer cell lines, including multiple myeloma and prostate cancer, have demonstrated that clofazimine treatment leads to the upregulation of cellular pathways associated with apoptosis and ER stress. medrxiv.orgresearchgate.netnih.gov This is supported by findings that show an increase in caspase 3/7 activity, key executioners of apoptosis, following clofazimine administration. researchgate.netmedrxiv.org

The induction of ER stress by clofazimine is evidenced by the upregulation of specific marker proteins. For example, gene expression profiling has revealed increased levels of CHAC1 and DDIT4, both of which are linked to the unfolded protein response and can promote apoptosis. medrxiv.org Furthermore, the expression of GRP78 (glucose-regulated protein 78), a master regulator of the ER stress response, has been shown to be increased upon treatment with clofazimine in certain contexts. researchgate.netmdpi.com The activation of the PERK-eIF2α-ATF4-CHOP signaling cascade, a major arm of the ER stress response that can lead to apoptosis, has also been implicated in clofazimine's mechanism of action. nih.gov

In some cancer models, clofazimine-induced apoptosis is dependent on the expression of specific ion channels, such as Kv1.3. oncotarget.com The inhibition of this channel by clofazimine can lead to an increase in mitochondrial reactive oxygen species (ROS), which in turn triggers the apoptotic cascade. oncotarget.comhaematologica.org This highlights a complex interplay between ion channel modulation, ER stress, and apoptosis in the cellular response to clofazimine.

Interactive Data Table: Clofazimine's Impact on Apoptosis and ER Stress
PathwayKey Molecular EventObserved Effect in Non-Clinical ModelsRelevant Cell/Disease Models
ApoptosisIncreased Caspase 3/7 activity. researchgate.netmedrxiv.orgInduction of programmed cell death. medrxiv.orgresearchgate.netProstate cancer, Multiple myeloma. medrxiv.orgnih.gov
ROS-dependent cell death. haematologica.orgTriggering of apoptotic cascade via oxidative stress. oncotarget.comChronic myeloid leukemia, Pancreatic ductal adenocarcinoma. oncotarget.comhaematologica.org
ER StressUpregulation of CHAC1 and DDIT4. medrxiv.orgActivation of the unfolded protein response. medrxiv.orgProstate cancer. medrxiv.org
Increased GRP78 expression. researchgate.netmdpi.comInitiation of ER stress response. mdpi.comMycobacterial infection models, Endothelial cells. researchgate.netmdpi.com
Activation of PERK-eIF2α-ATF4-CHOP pathway. nih.govER stress-mediated apoptosis. nih.govGeneral models of ER stress-induced apoptosis. nih.gov

Mechanisms of Biological Resistance to Clofazimine

Cross-Resistance Patterns with Other Chemical Entities (at a mechanistic level)

A significant concern in the clinical use of clofazimine (B1669197) is the potential for cross-resistance with bedaquiline (B32110), another cornerstone drug for MDR-TB treatment. nih.govfrontiersin.org This phenomenon is rooted in a shared resistance mechanism. nih.gov

The molecular basis for this cross-resistance is primarily due to mutations in the Rv0678 gene. frontiersin.orgresearchgate.net As these mutations lead to the overexpression of the MmpS5-MmpL5 efflux pump, which exports both clofazimine and bedaquiline, resistance to one drug often leads to resistance to the other. nih.govresearchgate.net Therefore, prior exposure to clofazimine can select for mutants that are also resistant to bedaquiline, even if the patient has never been treated with bedaquiline. frontiersin.orgnih.gov Mutations in the pepQ gene have also been implicated in conferring low-level cross-resistance between the two drugs. frontiersin.orgasm.orgfrontiersin.org

Conversely, resistance to bedaquiline that arises from mutations in its primary target, the atpE gene, does not confer cross-resistance to clofazimine. frontiersin.orgnih.gov This highlights the importance of molecular drug susceptibility testing to distinguish between resistance mechanisms and guide appropriate regimen selection. nih.gov Clofazimine does not show known cross-resistance with other anti-TB drugs like cycloserine or p-aminosalicylic acid. who.int

Table 2: Clofazimine Cross-Resistance Mechanisms

Drug Shared Resistance Gene/Pathway Mechanism Implication
Bedaquiline Rv0678 / MmpS5-MmpL5 Efflux Pump frontiersin.orgnih.gov Mutations in Rv0678 cause overexpression of the efflux pump, which exports both drugs. researchgate.net High potential for cross-resistance. Use of one drug can induce resistance to the other. nih.gov
Bedaquiline pepQ frontiersin.orgasm.org Mutations are associated with low-level resistance to both drugs through an unconfirmed mechanism. researchgate.netfrontiersin.org Contributes to cross-resistance, though the effect on minimum inhibitory concentration (MIC) is modest. asm.org

Strategies to Overcome Resistance in Preclinical Models

Overcoming clofazimine resistance is a key area of tuberculosis research, with several preclinical strategies showing promise. One of the leading approaches is the use of efflux pump inhibitors (EPIs). oup.com These compounds block the activity of efflux pumps, thereby restoring the intracellular concentration of the antibiotic and its efficacy.

Verapamil, a well-known calcium channel blocker, has been shown in preclinical studies to be an effective inhibitor of mycobacterial efflux pumps. oup.comfrontiersin.org Its inclusion in in-vitro experiments has been found to significantly decrease the minimum inhibitory concentration (MIC) of clofazimine against resistant strains by inhibiting efflux activity. oup.com Other EPIs, such as timcodar, have also demonstrated synergistic activity when used in combination with clofazimine. tandfonline.com

Another strategy involves the development of new chemical entities or drug combinations that are not susceptible to existing resistance mechanisms. acs.org This includes creating drugs that target different cellular pathways or that can evade efflux pump recognition. acs.org Furthermore, combining clofazimine with other anti-TB drugs in optimized regimens can shorten treatment duration and potentially prevent the emergence of resistance. frontiersin.orgoup.com Identifying novel targets, such as the siderophore secretion systems linked to drug efflux, may also provide new avenues for developing dual-function drugs that both inhibit essential bacterial processes and counteract resistance. asm.org

Preclinical in Vitro and Ex Vivo Research Models for Mechanistic Elucidation

Cell Line-Based Models for Antimicrobial Activity (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

Cell line-based models are fundamental in elucidating the antimicrobial mechanisms of clofazimine (B1669197). In vitro studies using bacterial cell lines, particularly Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus, have been crucial for understanding its activity.

For Mycobacterium tuberculosis, clofazimine demonstrates potent activity against both drug-susceptible and drug-resistant strains. oup.com Its mechanism is believed to be twofold. One proposed mechanism involves the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov Clofazimine acts as a prodrug that is reduced by the mycobacterial respiratory chain's type 2 NADH:quinone oxidoreductase (NDH-2). frontiersin.orgnih.gov This reduction is followed by the reoxidation of the drug by oxygen, which produces antimicrobial ROS. frontiersin.org It appears to compete with menaquinone, a key cofactor in the electron transport chain. nih.gov A second mechanism involves membrane disruption, targeting the cellular membrane and interfering with ion transporters. oup.comfrontiersin.org In vitro studies show that clofazimine has bacteriostatic activity at concentrations ranging from 0.06 to 2 mg/L against actively replicating Mtb. oup.com It exhibits higher activity against slow-replicating bacilli, with a reported Minimum Inhibitory Concentration (MIC) of 0.06 mg/L and a Minimum Bactericidal Concentration (MBC) of 0.3 mg/L. oup.com However, its bactericidal activity can be delayed, showing concentration-dependent effects after a week of exposure rather than in the initial days. mdpi.com

Against Gram-positive bacteria like Staphylococcus aureus, clofazimine also shows significant antimicrobial properties, including against methicillin-resistant (MRSA) and glycopeptide-intermediate (GISA) strains. nih.govmdpi.com The primary mode of action in S. aureus appears to be the disruption of the cell membrane. nih.gov Studies have shown that clofazimine causes a non-specific inhibition of DNA, RNA, and protein synthesis, which is consistent with membrane-damaging activity. nih.gov One mechanism involves the enhancement of phospholipase A2 activity, leading to the release of lysophospholipids, which are toxic to the bacteria. nih.gov Gram-negative organisms, however, are uniformly resistant. nih.gov Research has demonstrated that clofazimine is bactericidal against S. aureus, and resistant mutants could not be isolated during the studies. nih.gov

Antimicrobial Activity of Clofazimine in Cell Line-Based Models
OrganismModel/Strain(s)Key FindingsReported Values (MIC)Reference
Mycobacterium tuberculosisDrug-Susceptible (DS) & Drug-Resistant (DR) strains (e.g., H37Rv)Dual mechanism: ROS generation and membrane disruption. More effective against slow-replicating bacilli.0.06 to 2 mg/L (bacteriostatic); 0.06 mg/L (vs. slow-replicating) oup.com
Staphylococcus aureusMSSA, MRSA, GISA clinical isolatesActs as a membrane-disrupting agent. Enhances phospholipase A2 activity. Bactericidal.Not specified in provided text nih.govnih.gov
Escherichia coliLaboratory StrainUniformly resistant to clofazimine.Not applicable (Resistant) nih.gov

Mammalian Cell Line Models for Molecular Pathway Investigations (e.g., Neuroblastoma cells, Prostate Cancer cell lines)

Mammalian cell lines are instrumental in exploring the molecular effects of clofazimine beyond its antimicrobial properties, particularly in cancer and neurodegenerative disease models.

In prostate cancer (PCa) research, various cell lines have been used to investigate clofazimine's anticancer mechanisms. Studies on androgen-dependent LNCaP cells and castration-resistant PCa cell lines showed that clofazimine inhibits cell viability and induces apoptosis. aacrjournals.orgmedrxiv.org A key pathway targeted by clofazimine is the Wnt/β-catenin signaling pathway. aacrjournals.orgnih.gov In cadmium-transformed benign prostatic hyperplasia cells (BPH-Cd), clofazimine inhibited cell growth with an IC50 value of 5µM and downregulated Wnt-3A and β-catenin. aacrjournals.org Further investigations in PCa cell lines revealed that clofazimine treatment upregulates cellular pathways associated with apoptosis and endoplasmic reticulum (ER) stress. medrxiv.orgresearchgate.net It also reduces the activity of aldehyde dehydrogenase (ALDH), a marker for cancer cell stemness. medrxiv.orgresearchgate.net

In the context of neurodegenerative disorders, neuroblastoma cell lines such as SH-SY5Y have been employed. csic.es Research into polyglutamine (polyQ) diseases, like Huntington's disease, used these cells to show that clofazimine can alleviate the toxicity caused by mutant protein aggregates. csic.esnih.gov The mechanism was linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which stimulates mitochondrial biogenesis and rescues mitochondrial dysfunction. csic.esnih.gov

Clofazimine has also been studied in other cancer cell lines, including those for pancreatic ductal adenocarcinoma (PDAC), where it induced apoptosis by inhibiting the Kv1.3 potassium channel. oncotarget.com

Clofazimine's Effect on Molecular Pathways in Mammalian Cell Lines
Cell Line TypeSpecific Cell Line(s)Investigated Pathway/MechanismKey FindingsReference
Prostate CancerLNCaP, DU-145LN4, PC-3MLN4, BPH-CdWnt/β-catenin signaling, Apoptosis, ER Stress, Cancer Stemness (ALDH activity)Inhibits Wnt signaling (IC50 of 5µM in BPH-Cd), induces apoptosis and ER stress, reduces ALDH activity. aacrjournals.orgmedrxiv.orgresearchgate.net
NeuroblastomaSH-SY5YPPARγ activation, Mitochondrial biogenesisAlleviates polyQ toxicity by activating PPARγ and rescuing mitochondrial dysfunction. csic.esnih.gov
Pancreatic CancerPDAC cell linesPotassium channel inhibition (Kv1.3), ApoptosisInduces apoptosis via specific inhibition of the Kv1.3 channel. oncotarget.com
Chronic Myeloid LeukemiaK562PPARγ activation, STAT5 expression, ROS-mediated apoptosisReduces cell viability (IC50 of 5.85 μM) by binding to PPARγ and inducing apoptosis. haematologica.org

Organoid and 3D Culture Systems in Mechanistic Studies

Three-dimensional (3D) culture systems, including organoids and spheroids, offer more physiologically relevant models than traditional 2D cell cultures by better mimicking the complex architecture and cell-cell interactions of in vivo tissues. nih.govfrontiersin.org These models are increasingly used to study disease and drug responses.

While specific research on "clofazimine hydrogen-sulfate" in organoid models is emerging, the application of these systems provides significant potential for mechanistic studies. For instance, in cancer research, 3D spheroid assays have been used to evaluate clofazimine's efficacy. A study on cadmium-transformed prostate cells (BPH-Cd) utilized an in-vitro 3D spheroid assay, which demonstrated that clofazimine decreased the size of spheroids in a dose-dependent manner. aacrjournals.org This suggests that clofazimine can effectively penetrate the multi-layered structure of a tumor spheroid and exert its anti-proliferative effects.

The use of 3D cultures is critical for assessing drug efficacy, as these models can replicate the nutrient and oxygen gradients found in actual tumors, which often contribute to drug resistance. nih.gov Liver spheroids and organoids, for example, are valuable for studying the metabolism of drug molecules, which is highly relevant for a compound like clofazimine that undergoes significant tissue accumulation. nih.gov Although detailed mechanistic studies of clofazimine in various organoid systems are not yet widely published, the existing research highlights the utility of 3D models in confirming and expanding upon findings from 2D cell culture.

Ex Vivo Tissue Models for Bioaccumulation and Distribution (e.g., mouse organs)

Ex vivo analysis of tissues from animal models, primarily mice, has been essential for understanding the unique pharmacokinetic property of clofazimine: its extensive bioaccumulation. nih.gov After oral administration, the highly lipophilic clofazimine distributes widely throughout the body and is eliminated very slowly. nih.govnih.gov

Studies using mice have performed quantitative analysis to map the sites of clofazimine bioaccumulation during long-term exposure. nih.gov These ex vivo analyses reveal a remarkable redistribution over time. Initially, the highest concentrations are found in adipose tissue. nih.gov However, with chronic administration (e.g., between 3 and 8 weeks), clofazimine massively redistributes from fat to macrophage-rich organs of the reticuloendothelial system, such as the spleen, liver, and lymph nodes. nih.govnih.govmdpi.com During this period, clofazimine concentrations in the spleen and liver can increase by more than tenfold, while levels in fat and serum significantly decrease. nih.gov

A key finding from ex vivo tissue examination is the formation of intracellular crystal-like drug inclusions (CLDIs) within resident macrophages of these lymphatic organs. nih.govplos.org It is estimated that as much as 90% of the clofazimine mass in the spleen is sequestered in these CLDIs. nih.gov Biochemical analysis of harvested organs confirms this sequestration, with the spleen showing a particular ability to retain the drug even after treatment is discontinued. plos.org Following intraperitoneal injection in a mouse model of pancreatic cancer, ex vivo analysis showed that clofazimine accumulated to high concentrations in the pancreas, liver, spleen, and kidney, but was largely absent from the brain. oncotarget.com

Ex Vivo Bioaccumulation of Clofazimine in Mouse Organs
OrganObservation TimeKey FindingsReference
Adipose TissueInitial Phase (e.g., <3 weeks)Highest initial concentration due to high lipophilicity. nih.gov
SpleenChronic Phase (e.g., 3-8 weeks)Massive accumulation; >10-fold increase in drug mass. Sequesters up to 90% of its drug load in CLDIs within macrophages. Experiences significant enlargement (splenomegaly). nih.govmdpi.complos.org
LiverChronic Phase (e.g., 3-8 weeks)Significant accumulation; >10-fold increase in drug mass. CLDIs form in resident macrophages. nih.govnih.gov
Pancreas8 hours post-injectionRelatively high drug concentrations detected after intraperitoneal administration. oncotarget.com
Lungs & Lymph NodesChronic PhaseAccumulation observed, consistent with presence of macrophage-rich tissue. nih.govplos.org
BrainPost-administrationDrug is basically absent, indicating it does not readily cross the blood-brain barrier at standard doses. oncotarget.com

Quantitative Assays for Biological Activity and Mechanistic Studies

A variety of quantitative assays are employed to measure the biological activity of clofazimine and to dissect its mechanisms of action in preclinical models.

Antimicrobial Activity Assays:

Resazurin (B115843) Microtiter Assay (REMA): This colorimetric assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of drugs against Mycobacterium tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin (B1680543) by metabolically active cells. mdpi.com

Disk Diffusion Test: A standard method to assess antimicrobial resistance. A disk impregnated with the antimicrobial agent is placed on an agar (B569324) plate inoculated with bacteria (e.g., S. aureus), and the zone of inhibition is measured. mdpi.com

Cell Viability and Cytotoxicity Assays:

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the IC50 (half-maximal inhibitory concentration) of clofazimine in cancer cell lines. nih.govoncotarget.com

Alamar Blue (Resazurin) Assay: Similar to its use in microbiology, this assay measures the reduction of resazurin by viable mammalian cells to quantify cytotoxicity. mdpi.com

Apoptosis and Cell Cycle Assays:

Caspase-Glo 3/7 Assay: A luminescence-based assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. It is used to quantify the induction of apoptosis in cancer cells following clofazimine treatment. medrxiv.orgmedrxiv.org

Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have used it to show that clofazimine can induce cell cycle arrest in specific phases, such as G2/M in prostate cancer cells. aacrjournals.org

Western Blot for Apoptosis Markers: This method detects specific proteins to confirm apoptosis, such as cleaved PARP-1, which is a hallmark of cells undergoing apoptosis. aacrjournals.org

Assays for Specific Cellular Mechanisms:

ALDEFLUOR™ Assay: This assay identifies and quantifies cell populations with high aldehyde dehydrogenase (ALDH) enzyme activity, a characteristic of cancer stem cells. It has been used to show that clofazimine reduces the stemness of prostate cancer cells. medrxiv.org

Luciferase Reporter Assays (e.g., TopFlash): These are used to measure the activity of specific signaling pathways. For example, the TopFlash reporter assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway, showing inhibition by clofazimine. nih.gov

Pharmacokinetic and Distribution Assays:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique used to quantify the concentration of clofazimine in biological matrices such as plasma, serum, dried blood spots, and homogenized tissues. nih.govresearchgate.net It is the gold standard for pharmacokinetic and bioaccumulation studies.

Advanced Analytical and Spectroscopic Techniques in Clofazimine Research

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are the cornerstone for separating clofazimine (B1669197) from impurities, degradation products, and other components in a sample, allowing for precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of clofazimine in bulk drug substances and pharmaceutical formulations. impactfactor.orgresearchgate.netinnpharmacotherapy.com Stability-indicating RP-HPLC methods have been developed to separate clofazimine from its degradation products formed under various stress conditions, such as acid, base, oxidation, heat, and light. impactfactor.orgresearchgate.net

A common approach involves using a reversed-phase column, such as an ODS C18 column. impactfactor.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase comprising 10 mM citrate (B86180) buffer and acetonitrile (B52724) in a 70:30 v/v ratio has been successfully used. impactfactor.orgresearchgate.net Detection is often performed using a UV detector at wavelengths where clofazimine exhibits strong absorbance, such as 283 nm or 284 nm. impactfactor.orgscilit.com The retention time for clofazimine in such systems is typically around 5 to 6 minutes. impactfactor.orgresearchgate.net These methods are validated according to ICH guidelines for linearity, precision, accuracy, and robustness, with linearity ranges often established between 25-75 µg/mL. impactfactor.orgresearchgate.net

For analyzing clofazimine in biological samples like tissues and serum, a simple HPLC method can be employed using an anion exchange column and a mobile phase of acetonitrile and aqueous phosphoric acid (75:25, v/v) adjusted to pH 2.9, with detection at 495 nm. nih.gov

Table 1: Example of HPLC Method Parameters for Clofazimine Analysis

ParameterConditionReference
ColumnODS C18 impactfactor.orgresearchgate.net
Mobile Phase10 mM Citrate Buffer : Acetonitrile (70:30 v/v) impactfactor.orgresearchgate.net
Flow Rate1.0 mL/min impactfactor.orgresearchgate.net
Detection Wavelength283 nm impactfactor.org
Retention Time~5.2 min impactfactor.orgresearchgate.net
Linearity Range25-75 µg/mL impactfactor.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantifying clofazimine, especially at low concentrations in complex biological matrices like dried blood spots (DBS). nih.govresearchgate.net This technique is invaluable for pharmacokinetic studies. nih.gov

Validated LC-MS/MS methods for clofazimine in DBS have demonstrated a dynamic range from 10.0 to 2000 ng/mL. nih.govresearchgate.net These methods typically involve an extraction step, such as solid-phase extraction, to isolate the analyte from the matrix. nih.gov The chromatographic separation is often achieved using gradient elution. For instance, a multiplex assay for several anti-tuberculosis drugs, including clofazimine, utilized two separate LC-MS/MS systems optimized for polar and non-polar compounds. nih.gov

The quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for clofazimine. nih.gov The use of isotopically labeled internal standards is common to ensure high accuracy and precision. nih.gov These methods are rigorously validated, showing excellent accuracy (bias within ±15%) and precision (CV ≤15%). nih.govresearchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Clofazimine Bioanalysis

ParameterCondition/ValueReference
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net
Sample MatrixDried Blood Spot (DBS) nih.govresearchgate.net
ExtractionSolid-Phase Extraction nih.gov
Mass SpectrometerTriple Quadrupole nih.gov
Ionization ModeElectrospray Ionization (ESI) nih.gov
Quantification Range10.0 - 2000 ng/mL nih.govresearchgate.net
Accuracy (Bias)±11.0% for LLOQ, ±15% for other QCs nih.gov
Precision (CV)≤13.5% for LLOQ, ≤15% for other QCs nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of clofazimine and its salts, confirming their identity, and studying their physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of clofazimine and its derivatives. nih.gov Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov

In studies of clofazimine hydrochloride, ¹H NMR spectra revealed chemical shifts in the aliphatic protons compared to the free base, indicating protonation of the amine group. nih.gov For example, ¹H NMR spectra of clofazimine derivatives in DMSO-d₆ have been reported with detailed peak assignments. nih.gov The protonation state and molecular interactions of clofazimine in different environments, such as in amorphous solid dispersions, have also been investigated using advanced solid-state NMR (ssNMR) techniques. acs.orgrsc.org These studies provide insight into drug-polymer interactions at a molecular level. acs.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Clofazimine Analog in DMSO-d₆

NucleusChemical Shift (ppm)Reference
¹H NMR5.49 (s, 1H), 6.26–6.29 (m, 1H), 6.45 (s, 1H), 7.04–7.11 (m, 2H), 7.37–7.42 (m, 3H), 7.43–7.47 (m, 2H), 7.52–7.55 (m, 2H), 7.81–7.83 (m, 2H), 8.06 (s, 1H), 11.27 (s, 1H) nih.gov
¹³C NMR87.4, 100.6, 114.1, 123.1, 124.5, 127.6, 128.1, 128.3, 129.4, 129.8, 131.8, 132.4, 132.5, 133.9, 134.9, 136.1, 136.9, 139.8, 143.5, 145.8, 152.0 nih.gov

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of clofazimine and its interactions in various environments. The UV-Vis absorption spectrum of clofazimine is characterized by distinct absorption bands. In solution, it typically shows a strong absorption maximum around 490-520 nm, which is responsible for its red color, and another peak in the UV region around 285 nm. nih.gov The exact position of these peaks can be influenced by the solvent and the protonation state of the molecule; protonated clofazimine shows bands around 373 nm and 495 nm in water. mdpi.com

Clofazimine also exhibits fluorescence, although its emission can be quenched by the formation of aggregates. mdpi.com The fluorescence emission spectrum of clofazimine in solution, when excited around 470 nm, can show a broad band with maxima around 540-580 nm. mdpi.com When accumulated in macrophages, clofazimine exhibits a red shift in both its fluorescence excitation and emission spectra. nih.gov

Table 4: Spectroscopic (UV-Visible and Fluorescence) Properties of Clofazimine

TechniqueParameterValueReference
UV-Visible AbsorptionAbsorption Maxima (λmax) in DCM449 nm, 520 nm mdpi.com
Absorption Maxima (λmax) in water (pH 4)373 nm, 495 nm mdpi.com
Fluorescence EmissionExcitation Wavelength (λex)~470 nm mdpi.com
Emission Maxima (λem) in DMSO540 nm, 580 nm mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a molecular fingerprint of clofazimine and are sensitive to its solid-state form and intermolecular interactions.

The Fourier-Transform Infrared (FT-IR) spectrum of clofazimine displays characteristic peaks corresponding to its functional groups. These include N-H bending vibrations around 1625 cm⁻¹, N-O stretching frequencies between 1500-1550 cm⁻¹, and weaker N-H stretching bands in the 2800-3000 cm⁻¹ region. mdpi.com The absence of chemical interactions in formulations can be confirmed by the presence of these characteristic drug peaks. royalsocietypublishing.org

Raman spectroscopy is also a valuable tool for characterizing clofazimine. The Raman spectrum of carbonaceous materials often shows a D-band (disordered carbon) and a G-band (graphitic carbon). mdpi.com For clofazimine, Raman spectra can be used to differentiate between its free base and salt forms. For instance, the hydrochloride salt of clofazimine is reported to have a signature peak around 1400 cm⁻¹, which is not present in the free base. researchgate.net However, a broad underlying peak due to fluorescence can sometimes be observed in the Raman spectrum of clofazimine powder. nih.govacs.org

Table 5: Characteristic Vibrational Spectroscopy Peaks for Clofazimine

TechniqueWavenumber (cm⁻¹)AssignmentReference
Infrared (IR)2800-3000N-H stretch (weak) mdpi.com
1625N-H bend / C=N stretch mdpi.commdpi.com
1500-1550N-O stretch mdpi.com
Raman~1585G-band (C-C stretch) mdpi.com
~1359D-band mdpi.com
Raman (HCl Salt)1400Signature peak for HCl salt researchgate.net

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the structural changes in proteins upon interaction with ligands such as clofazimine. Research has shown that the binding of clofazimine to proteins like bovine liver catalase and human serum albumin (HSA) induces conformational changes. nih.govnih.gov Specifically, far-UV CD spectra have indicated an increase in the α-helical content of these proteins when a complex with clofazimine is formed. nih.govnih.gov This suggests that the interaction is not passive but actively alters the secondary structure of the protein. Such studies are crucial for understanding the functional consequences of drug-protein binding. nih.govresearchgate.net

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov In clofazimine research, this technique has been instrumental in characterizing the structure of clofazimine hydrochloride (CFZ-HCl) crystals. nih.gov Single-crystal analysis revealed that CFZ-HCl possesses a densely-packed orthorhombic lattice configuration. nih.gov This detailed structural information is fundamental for understanding the physicochemical properties of the drug and its behavior in biological systems. wikipedia.org Furthermore, powder X-ray diffraction (p-XRD) has been used to confirm that the crystal-like drug inclusions (CLDIs) found in tissues of treated mice are chemically and structurally identical to pure CFZ-HCl crystals. nih.gov

Dynamic Light Scattering (DLS) for Interaction and Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution, making it ideal for studying aggregation and interactions. sygnaturediscovery.comdiva-portal.org In the context of clofazimine research, DLS has been employed to study the interaction of clofazimine with proteins and to characterize clofazimine-loaded nanoparticles. For instance, DLS results have indicated that the topology of bovine liver catalase is slightly altered in the presence of clofazimine. nih.govresearchgate.net Similarly, studies on human serum albumin showed slight alterations in the protein's topology upon binding with clofazimine. nih.gov

DLS is also critical in the development of novel drug delivery systems. For example, it has been used to assess the mean particle size and polydispersity index (PDI) of clofazimine-loaded solid lipid nanoparticles (SLNs) and other nanoparticle formulations. nih.govacs.org This information is vital for ensuring the stability and effectiveness of these delivery systems. nih.gov

Table 1: DLS Analysis of Clofazimine Nanoparticle Formulations

Formulation Stabilizer Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
SLNs-CLZ (Optimized) - ~230 - -34.28 nih.gov
HPMCAS 716 Nanoparticles HPMCAS - - -25 to -29 acs.org

Microscopy Techniques for Cellular Localization and Inclusion Visualization

A range of microscopy techniques are indispensable for visualizing the subcellular distribution of clofazimine and the formation of its characteristic crystal-like drug inclusions (CLDIs). Transmitted light microscopy has been used to observe the formation and growth of red-colored clofazimine inclusions within the cytoplasm of cells. nih.gov These inclusions can grow to 1 to 2 micrometers in length over time. nih.gov

Confocal Raman microscopy has further revealed that the spectral signature of clofazimine within these inclusions is similar to that of amorphous clofazimine precipitates, not crystalline forms. nih.gov For a more detailed ultrastructural analysis, transmission electron microscopy (TEM) and deep-etch, freeze-fracture electron microscopy have been utilized. plos.org TEM studies have shown that CLDIs are bounded by an atypical double-layered membrane and have a multilayered internal organization. plos.org Deep-etch, freeze-fracture microscopy of unfixed, snap-frozen tissue samples has confirmed this complex, liquid crystal-like supramolecular organization. plos.orgresearchgate.net

Brightfield and fluorescence microscopy are also routinely used to visualize clofazimine and its inclusions due to the drug's intrinsic color and fluorescence. researchgate.netnih.gov These techniques have been used to monitor the cellular uptake of CLDIs by macrophages and to confirm their intracellular localization. nih.gov In histological studies, while clofazimine crystals are visible in frozen sections, they often appear as clear spaces in routinely processed paraffin (B1166041) sections because they dissolve in the organic solvents used for processing. leprosy-information.org

Table 2: Microscopy Techniques in Clofazimine Research

Microscopy Technique Key Findings Reference
Transmitted Light Microscopy Visualization of red, irregularly shaped clofazimine inclusions (1-2 µm) in the cytoplasm. nih.gov
Confocal Raman Microscopy Spectral signature of inclusions resembles amorphous clofazimine. nih.gov
Transmission Electron Microscopy (TEM) CLDIs are bounded by a double-layered membrane and have a multilayered internal structure. plos.org
Deep-Etch, Freeze-Fracture EM Confirmed the liquid crystal-like, multilayered organization of CLDIs in unfixed tissue. plos.orgresearchgate.net
Brightfield & Fluorescence Microscopy Used to visualize red-colored clofazimine and monitor cellular uptake of CLDIs. researchgate.netnih.gov
Polarized Light Microscopy Pure clofazimine crystals appear birefringent. plos.org

Computational and Theoretical Studies on Clofazimine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For clofazimine (B1669197), docking studies have been instrumental in identifying and characterizing its binding modes within various protein targets.

Researchers have used molecular docking to investigate clofazimine's interaction with a range of proteins. For instance, studies have explored its binding to the S2 segment of the SARS-CoV-2 spike protein, identifying favorable binding sites and suggesting a mechanism for its fusion inhibition activity. nih.govpreprints.org In the context of tuberculosis, docking simulations have shown that clofazimine binds to the PSP domain of the MtSerB2 protein, a key enzyme in Mycobacterium tuberculosis. researchgate.net

Docking studies have also been employed to understand clofazimine's potential off-target effects and repurposed applications. For example, its interaction with human Raf1 kinase inhibitory protein (hRKIP) was modeled, revealing that clofazimine fits into a hydrophobic pocket. oup.com Similarly, its binding to bovine liver catalase, human serum albumin (HSA), and alpha1-acid glycoprotein (B1211001) (AAG) has been investigated, showing that hydrophobic interactions and hydrogen bonding are key forces in these interactions. researchgate.netresearchgate.net The binding affinity of clofazimine to Na+,K+-ATPase has also been assessed through docking, indicating a moderate binding affinity. mdpi.com

These simulations provide critical data on binding energies and identify key amino acid residues that stabilize the drug-protein complex. For example, in its interaction with hRKIP, residues such as S109, P111, P112, V177, and P178 were identified as crucial for binding. oup.com

Table 1: Summary of Molecular Docking Studies on Clofazimine with Various Protein Targets

Protein TargetOrganism/SystemKey FindingsBinding Score (kcal/mol)Interacting Residues
SARS-CoV-2 Spike Protein (S2 Segment) VirusBinds to a favorable site, suggesting fusion inhibition. nih.govpreprints.orgNot specifiedNot specified
MtSerB2 M. tuberculosisBinds to the PSP domain, competitive inhibition. researchgate.netNot specifiedLabeled in study
Na+,K+-ATPase Rat CardiomyocytesModerate binding affinity. mdpi.com-3.686Not specified
Human Raf1 Kinase Inhibitory Protein (hRKIP) HumanBinds in a hydrophobic pocket. oup.comNot specifiedS109, P111, P112, V177, P178
Human Serum Albumin (HSA) HumanStatic quenching mechanism. researchgate.netNot specifiedNot specified
Alpha1-Acid Glycoprotein (AAG) HumanSpontaneous binding in the central beta barrel. researchgate.netNot specifiedNot specified
Bovine Liver Catalase BovineComplex formation driven by hydrophobic interactions. researchgate.netNot specifiedNot specified
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) HumanIdentified as an agonist through molecular modeling. ki.seresearchgate.netNot specifiedNot specified

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations model the movement of atoms and molecules, offering insights into the conformational changes and stability of the clofazimine-protein complex.

MD simulations have been used to study the behavior of clofazimine in different environments. For example, simulations based on the YASARA software and the GAFF2 force field were used to investigate clofazimine's interaction with weak organic acids in aqueous media, revealing how these acids can form a partial solvation layer around the drug molecule. mdpi.com This study highlighted the role of both hydrogen bonding and hydrophobic interactions in this supramolecular clustering. mdpi.com

In the context of drug resistance in tuberculosis, MD simulations have been applied to the Rv0678 repressor protein from Mycobacterium tuberculosis. These simulations, using the Amber14 force field, helped to understand how mutations in this protein can affect its structure and, consequently, its interaction with drugs like clofazimine. Furthermore, MD simulations have confirmed experimental data on the interaction between clofazimine and bovine liver catalase, validating the binding modes predicted by docking. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of clofazimine. nih.govbiolscigroup.usmdpi.commdpi.com These methods provide detailed information about charge distribution, molecular orbitals, and reactivity.

DFT calculations have been used to study the feasibility of clofazimine self-assembly, such as the formation of dimers in aqueous and methanol (B129727) media. researchgate.netnih.gov This is crucial for understanding its low solubility and the potential for aggregation. researchgate.netnih.gov Quantum chemistry has also been used to delineate the molecular interaction patterns between clofazimine and polymers like hypromellose phthalate (B1215562) in solid dispersions, correlating solid-state NMR findings with theoretical calculations. nih.gov These studies confirmed that protonated clofazimine can be ionically bonded to the carboxylate groups of the polymer. nih.gov

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov A pharmacophore model for clofazimine can be used as a 3D query to search large chemical databases in a process called virtual screening, aiming to discover new compounds with similar therapeutic potential. researchgate.netnih.gov

Studies have utilized pharmacophore models based on clofazimine and its derivatives to identify novel inhibitors for various targets. researchgate.netsciety.org For instance, computational analyses of transcriptional signatures, combined with molecular modeling, led to the identification of clofazimine as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). ki.seresearchgate.netnih.gov This finding, which suggests a potential repurposing of clofazimine for polyQ diseases like Huntington's, was the result of a high-throughput chemical screen that was further rationalized with computational approaches. ki.seresearchgate.netnih.gov

Computational Prediction of Ionization Constants (pKa)

The ionization constant (pKa) is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods can predict the pKa of molecules, providing insights into their behavior in different physiological environments.

For clofazimine, chemi-informatic tools have been used to predict its pKa values. One study reported predicted pKa values of 2.31 and 9.29 for its two protonation sites. researchgate.net However, there is considerable debate regarding the true aqueous pKa of clofazimine, with experimental values varying widely. researchgate.netnih.gov Advanced computational methods, such as the AIBL-pKa method which uses ab initio calculations, offer a promising way to obtain more accurate pKa predictions and even correct experimental estimates. researchoutreach.org State-of-the-art potentiometric analysis combined with extrapolation methods has approximated the true aqueous pKa as 9.43 ± 0.12. researchgate.netnih.gov

Analysis of Supramolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The biological activity and physicochemical properties of clofazimine are governed by a network of supramolecular interactions. rug.nlvt.edu Computational studies are essential for dissecting these non-covalent forces, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular docking and MD simulations consistently show that hydrophobic interactions are a dominant force in clofazimine's binding to various proteins, such as hRKIP and bovine liver catalase. oup.comresearchgate.net In its interaction with hRKIP, the dihydrophenazin core of clofazimine makes contact with hydrophobic residues, and a Pi-Alkyl bond is formed with a proline residue. oup.com

Future Directions and Emerging Research Avenues for Clofazimine

Exploration of Novel Molecular Targets and Pathways

Beyond its antimycobacterial action, research has uncovered novel targets in human cells, opening avenues for its use in other diseases.

Kv1.3 Potassium Channel: A significant discovery identified the human Kv1.3 potassium channel as a molecular target for clofazimine's immunosuppressive activity. drugbank.commdpi.com The compound was shown to directly bind to and inhibit the channel, which is crucial for the activation of effector memory T-cells involved in autoimmune diseases. nih.govmdpi.com

Peroxisome Proliferator-Activated Receptor-γ (PPARγ): In a study on chronic myeloid leukemia (CML) cells, clofazimine (B1669197) was found to physically interact with PPARγ. up.ac.za This interaction triggers a signaling cascade leading to apoptosis, indicating a potential therapeutic pathway for certain cancers, independent of its action on Kv1.3. up.ac.za

Salmonella enterica Targets: Research has demonstrated that clofazimine can reduce the survival of Salmonella enterica within macrophages, despite its limited potency against Gram-negative bacteria in standard lab media. researchgate.net This suggests that the host intracellular environment potentiates its activity, pointing toward novel, yet-to-be-defined targets or mechanisms relevant within an infected host. researchgate.net

Synergistic Interactions with Other Chemical Entities in Preclinical Models

The efficacy of clofazimine can be significantly enhanced when used in combination with other chemical agents. Preclinical studies have demonstrated synergistic interactions that could lead to more effective treatment regimens for various conditions. Several studies have shown that clofazimine acts synergistically with other antimycobacterial drugs. nih.gov

Key synergistic combinations identified in preclinical models include:

With Anti-Tuberculosis Agents: Clofazimine shows synergy with bedaquiline (B32110), moxifloxacin, and the benzothiazinones (BTZ043 and PBTZ169) against M. tuberculosis. nih.govplos.orgnih.gov The combination with PBTZ169, for instance, significantly reduced the bacterial load in the lungs of chronically infected mice. plos.org It also displays additive or synergistic effects with linezolid, ethambutol, and pyrazinamide (B1679903). figshare.com

With Anti-Cancer Agents: A potent synergy has been observed between clofazimine and the tyrosine kinase inhibitor imatinib (B729) in chronic myeloid leukemia (CML) cells. up.ac.za The combination dramatically reduced the concentration of imatinib required to inhibit CML cell viability. up.ac.za

Against Non-Tuberculous Mycobacteria (NTM): In time-kill assays, a combination of clofazimine and bedaquiline exhibited synergistic activity against Mycobacterium abscessus. researchgate.net

Interacting Entity Disease/Organism Model Observed Effect Reference(s)
Bedaquiline Mycobacterium tuberculosis Synergistic/Additive activity nih.govfigshare.com
Mycobacterium abscessus Synergistic interaction over time researchgate.net
Moxifloxacin M. tuberculosis (MDR strains) Synergistic activity nih.gov
PBTZ169 (Benzothiazinone) M. tuberculosis (in vitro & mouse model) Significant synergistic bactericidal effect plos.orgnih.gov
Imatinib Chronic Myeloid Leukemia (CML) cells Potent synergistic cytotoxicity; reduced imatinib IC50 up.ac.za
Clarithromycin Mycobacterium avium Synergistic activity figshare.com
Verapamil / Reserpine M. tuberculosis Decreased MICs of clofazimine (efflux inhibition) nih.gov

Development of Advanced Delivery Systems for Research Probes

The high lipophilicity and poor aqueous solubility of clofazimine present challenges but also opportunities for the development of advanced delivery systems. mdpi.complos.org Such systems are crucial for enhancing its utility as a research probe by improving its delivery to specific sites and understanding its mechanisms.

Nanoparticle technology offers a promising way to modulate the physicochemical properties of clofazimine for research applications. By encapsulating the compound, these formulations can improve its dissolution, supersaturation, and targeted delivery. mdpi.commdpi.com

Flash Nanoprecipitation (FNP): Researchers have used FNP to prepare clofazimine nanoparticles with stabilizers like HPMCAS, lecithin, and zein. mdpi.comarxiv.org These formulations achieved remarkably improved dissolution rates and supersaturation levels up to 90 times its equilibrium solubility, which is useful for studying its absorption and cellular uptake. mdpi.commdpi.com

Lipid-Based Nanoparticles: Nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) have been developed using methods like hot high shear homogenization. plos.org These lipid-based systems aim to enhance solubility and modify the release profile, providing tools to investigate its interaction with biological membranes and lipid metabolism.

Inhalable Particles: To study its effects directly in the lungs, respirable crystalline particles of clofazimine have been produced via air jet milling. In mouse models, pulmonary delivery of these particles resulted in significantly higher lung concentrations and a faster onset of bactericidal activity compared to oral administration, making them effective probes for respiratory infection research.

Formulation Type Preparation Method Key Findings for Research Utility Reference(s)
Nanoparticles Flash Nanoprecipitation (FNP) Improved dissolution; high supersaturation; enables study of absorption dynamics. mdpi.commdpi.comarxiv.org
Nanostructured Lipid Carriers (NLCs) Hot High Shear Homogenization Improved solubility; provides a platform to study lipid-drug interactions.
Solid Lipid Nanoparticles (SLNs) High Shear Homogenization Designed to improve oral delivery and reduce local toxicity for mechanistic studies. plos.org
Micronized Particles Air Jet Milling Created respirable particles for targeted pulmonary delivery and pharmacokinetic studies in the lung.

Future research can leverage this property by designing novel analogs and prodrugs to probe this pathway further. For instance, creating derivatives with altered redox potentials could help elucidate the specific role of ROS in its activity against different pathogens. nih.govresearchgate.net Synthesizing analogs with modifications at the C-3 imino group or the phenazine (B1670421) core can help map structure-activity relationships related to its reduction by NDH-2 and subsequent ROS production. plos.orgmdpi.com While the synthesis of classic prodrugs (e.g., with cleavable promoieties) is a known strategy for improving drug delivery, for clofazimine, the focus remains on understanding and modifying its intrinsic redox-cycling capabilities to create better research tools and potential therapeutics.

Nanoparticle Formulations for Enhanced Research Utility[28],

Applications in Basic Biological Research as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, requiring high potency and selectivity to yield meaningful data. Clofazimine's unique properties, including its optical activity and tendency to accumulate in specific cell types, make it a valuable probe for various biological investigations.

Studying Pathogen Biology: Clofazimine has been identified as a potent inhibitor of Cryptosporidium parvum growth in vitro and has been used as a chemical tool to probe the biology of this parasite.

Investigating Macrophage Function: Upon long-term administration, clofazimine bioaccumulates and forms crystal-like drug inclusions (CLDIs) within macrophages. This phenomenon allows researchers to use clofazimine as a probe to study how macrophages respond to massive, prolonged endophagolysosomal cargo and the long-term effects of xenobiotic sequestration by the immune system.

Elucidating Cellular Pathways: Its ability to specifically inhibit the Kv1.3 channel has made it a useful tool for studying T-cell activation and the role of this channel in immune responses. mdpi.com Similarly, its interaction with PPARγ allows for the investigation of this signaling pathway's role in cancer cell apoptosis. up.ac.za

Computational and AI-Driven Discovery of Clofazimine Analogs

Computational methods are increasingly pivotal in accelerating the discovery and optimization of therapeutic compounds. For a molecule like clofazimine, these approaches offer a path to designing novel analogs with improved efficacy and more favorable physicochemical properties.

In Silico Screening and Repurposing: Similarity-based virtual screening has identified clofazimine as a structural analog of other compounds, leading to its investigation for new therapeutic uses, such as for Chagas disease. mdpi.com AI-driven platforms have also flagged clofazimine as a potential antiviral agent against coronaviruses, a prediction later validated by in vitro assays.

Analog Design and SAR Studies: Medicinal chemistry efforts have synthesized hundreds of riminophenazine analogs to probe structure-activity relationships (SAR). wikipedia.org For example, a study of hydrophilic clofazimine analogues with a C3-aminopyridinyl group identified compounds with improved water solubility and enhanced activity against the Wnt pathway in cancer cells. plos.org Another systematic study of over 500 analogs led to the identification of 12 prioritized compounds with enhanced activity against M. tuberculosis and reduced potential for tissue accumulation. wikipedia.org

Future AI Applications: While much of the analog design has been guided by traditional medicinal chemistry, the large datasets generated from these SAR studies are ideal for the application of modern machine learning and AI. Future research will likely involve using AI models to predict the activity, solubility, and toxicity of virtual clofazimine analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the design of next-generation riminophenazines. mdpi.com

Q & A

Q. Methodological Approach :

  • Use in vitro models (e.g., biofilm cultures, granuloma-mimicking environments) to simulate bacterial dormancy.
  • Employ log-phase vs. stationary-phase cultures to assess differential susceptibility.
  • Validate findings in murine TB models to correlate in vitro and in vivo efficacy .

How does the redox cycling mechanism of this compound contribute to its bactericidal activity?

Basic Research Question
Clofazimine disrupts bacterial respiration by competing with menaquinone for electrons in the mycobacterial respiratory chain. This generates reactive oxygen species (ROS) via redox cycling.

Q. Experimental Design :

Electron Competition Assays : Use isolated membrane fractions from M. smegmatis to measure electron transfer inhibition via spectrophotometry .

ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS in treated bacterial cultures.

Antagonism Studies : Supplement growth media with menaquinone to reverse clofazimine’s effects, confirming target specificity .

Key Finding : ROS generation correlates with clofazimine’s mycobactericidal activity in oxygen-rich environments but not in anaerobic niches (e.g., granulomas) .

How can researchers resolve contradictions in clofazimine’s efficacy across bacterial subpopulations?

Advanced Research Question
Discrepancies arise between clofazimine’s potency against slow-replicating vs. non-replicating Mtb. For example, it reduces slow-replicating Mtb by 5.8 log10 CFU/mL in mice but only 1.6 log10 CFU/mL in granulomas .

Q. Resolution Strategies :

  • Hypothesis Testing : Investigate oxygen dependency by comparing efficacy in aerobic (e.g., SS18b model) vs. anaerobic (e.g., biofilm) conditions .
  • Pharmacokinetic Modeling : Measure tissue penetration in murine models using LC-MS/MS to assess drug distribution in granulomas vs. lung parenchyma .
  • Combination Therapy : Pair clofazimine with drugs targeting non-replicating bacilli (e.g., bedaquiline) to evaluate synergistic effects .

What experimental approaches are used to study emerging resistance to clofazimine in Mycobacterium tuberculosis?

Advanced Research Question
Resistance primarily arises via mutations in Rv0678 (a transcriptional regulator), but novel loci (Rv1979c, Rv2535c) have also been implicated .

Q. Methodological Framework :

In Vitro Selection : Expose Mtb to sub-inhibitory clofazimine concentrations over 6–8 weeks; isolate resistant colonies for whole-genome sequencing .

CRISPR Interference : Knock down Rv0678, Rv1979c, or Rv2535c to validate their roles in resistance using MIC assays.

Transcriptomic Profiling : Perform RNA-seq on resistant vs. wild-type strains to identify dysregulated pathways (e.g., efflux pumps, lipid metabolism) .

Resistance GeneFunctionExperimental Validation Approach
Rv0678Transcriptional regulatorCRISPR-Cas9 knockout + MIC assays
Rv1979cUnknownHeterologous expression in M. smegmatis
Rv2535cPutative transporterEfflux pump inhibition assays

How do preclinical pharmacokinetic/pharmacodynamic (PK/PD) models inform clofazimine dosing regimens?

Advanced Research Question
Clofazimine exhibits slow elimination and concentration-independent bactericidal activity in murine models, complicating dose optimization .

Q. PK/PD Workflow :

Dose-Ranging Studies : Administer clofazimine at 10–100 mg/kg in TB-infected mice; measure plasma/tissue concentrations via HPLC.

Time-Kill Assays : Corplicate bacterial load reduction with drug exposure (AUC/MIC ratios).

Monte Carlo Simulations : Model human-equivalent doses using murine PK data to predict clinical efficacy .

Critical Consideration : Late bactericidal activity (LBA) dominates, necessitating prolonged treatment durations in clinical trials despite early lack of efficacy (no EBA) .

What methodologies are used to assess clofazimine’s impact on host-pathogen interactions in granulomas?

Advanced Research Question
Clofazimine’s efficacy in granulomas is limited due to poor drug penetration and anaerobic conditions.

Q. Experimental Techniques :

  • Immunohistochemistry : Track clofazimine distribution in granulomas using fluorescent analogs.
  • Hypoxia Probes : Quantify oxygen levels in granulomas via pimonidazole staining to correlate with drug activity .
  • 3D Granuloma Models : Use human macrophage-fibroblast co-cultures to simulate granuloma microenvironments .

Outcome : Clofazimine’s activity is enhanced in oxygenated granuloma peripheries but absent in necrotic cores, guiding combination therapy design .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., Vedantu) per guidelines. Relied on peer-reviewed studies from PubMed-indexed journals and preclinical PK/PD models.
  • Methodological Rigor : Emphasized in vitro/in vivo correlation, genomic validation, and translational PK/PD modeling.
  • Contradictions Addressed : Highlighted oxygen dependency and resistance heterogeneity as key areas for further study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.